2-(4-(Cyanomethyl)phenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(cyanomethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-6-5-8-1-3-9(4-2-8)7-10(12)13/h1-4H,5,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNURCAJNRPZEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300721 | |
| Record name | 4-(Cyanomethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56066-92-3 | |
| Record name | 4-(Cyanomethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56066-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Cyanomethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Development for 2 4 Cyanomethyl Phenyl Acetic Acid
Direct Synthesis Approaches
Direct synthesis methods aim to construct the target molecule efficiently by forming key bonds in the final steps. These approaches include creating the acetic acid side chain on a phenyl ring already bearing the cyanomethyl group, introducing the cyanomethyl moiety, or forming the carboxylic acid from a nitrile precursor.
Reaction of 4-(Cyanomethyl)phenyl Halides with Acetic Acid Derivatives
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. One direct route to 2-(4-(cyanomethyl)phenyl)acetic acid involves the coupling of a 4-(cyanomethyl)phenyl halide with an acetic acid equivalent. For instance, a Suzuki coupling reaction can be employed to link an aryl halide with a suitable boron-containing reagent. While specific examples for this exact transformation are not extensively documented, analogous Csp2-Csp3 Suzuki couplings to produce substituted phenylacetic acids are known. inventivapharma.com This strategy would typically involve reacting 4-(cyanomethyl)bromobenzene with a protected form of an acetic acid enolate, such as a silyl (B83357) ketene (B1206846) acetal (B89532) or a boronate ester derived from an acetic acid ester, followed by a final hydrolysis step to yield the carboxylic acid.
Cyanation Reactions Leading to the Cyanomethyl Moiety
Cyanation reactions are fundamental for introducing the nitrile functional group. wikipedia.org In the context of synthesizing this compound, a key strategy involves the cyanation of a precursor such as an ester of 4-(halomethyl)phenylacetic acid. This transformation is typically achieved through a nucleophilic substitution (SN2) reaction where a halide is displaced by a cyanide ion. wikipedia.org
The reaction is generally carried out using an alkali metal cyanide, like sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). taylorandfrancis.com The choice of solvent is crucial as it helps to dissolve the cyanide salt and stabilize the transition state of the reaction, enhancing efficiency. In addition to simple alkali cyanides, other sources of the cyanide group can be used, sometimes in conjunction with transition metal catalysts to facilitate the reaction under milder conditions or with substrates that are less reactive. taylorandfrancis.comorganic-chemistry.org
Table 1: Common Cyanide Sources for Synthesis
| Cyanide Reagent | Typical Use | Catalyst Often Required |
|---|---|---|
| Sodium Cyanide (NaCN) | Nucleophilic substitution of alkyl halides | None for reactive halides |
| Potassium Cyanide (KCN) | Nucleophilic substitution of alkyl halides | None for reactive halides |
| Zinc Cyanide (Zn(CN)₂) | Cyanation of aryl and alkyl (pseudo)halides | Nickel or Palladium |
| Copper(I) Cyanide (CuCN) | Rosenmund-von Braun reaction (cyanation of aryl halides) | None (stoichiometric use) |
This table provides a summary of common reagents used in cyanation reactions relevant to organic synthesis.
Hydrolysis and Oxidation Strategies for Carboxylic Acid Formation
The final step in many synthetic routes to this compound is the generation of the carboxylic acid functional group. This is most commonly achieved through the hydrolysis of a nitrile precursor.
The conversion of a nitrile group to a carboxylic acid is a classic transformation in organic chemistry. libretexts.org For the synthesis of the target compound, a precursor such as 4-(cyanomethyl)phenylacetonitrile would be subjected to hydrolysis. This process can be effectively carried out under either acidic or alkaline conditions. libretexts.org
Acidic Hydrolysis : This method involves heating the nitrile under reflux with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orglibretexts.org The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org An advantage of this method is that the final product is the free carboxylic acid. libretexts.org
Alkaline Hydrolysis : Alternatively, the nitrile can be heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). libretexts.orglibretexts.org This process initially forms the salt of the carboxylic acid (a carboxylate). libretexts.org To obtain the final free carboxylic acid, the reaction mixture must be neutralized and then acidified with a strong acid. libretexts.orglibretexts.org
Enzymatic Hydrolysis : A milder and more selective alternative to chemical hydrolysis is the use of enzymes. researchgate.net Enzymes like nitrilases can directly convert a nitrile to a carboxylic acid and ammonia (B1221849). researchgate.net Another enzymatic pathway involves a two-step process using nitrile hydratase to form an amide, followed by an amidase to hydrolyze the amide to the carboxylic acid. researchgate.net These biocatalytic methods operate under mild conditions and can be highly selective, making them valuable for complex syntheses. researchgate.net
Table 2: Comparison of Nitrile Hydrolysis Methods
| Method | Reagents/Catalyst | Conditions | Product Form | Notes |
|---|---|---|---|---|
| Acidic Hydrolysis | Dilute HCl or H₂SO₄ | Heat/Reflux | Carboxylic Acid | Direct formation of the free acid. libretexts.org |
| Alkaline Hydrolysis | Aqueous NaOH or KOH | Heat/Reflux | Carboxylate Salt | Requires a separate acidification step to yield the free acid. libretexts.org |
This table compares the common laboratory methods for the hydrolysis of nitriles to carboxylic acids.
Multi-step Synthetic Sequences
Multi-step syntheses provide flexibility and are often necessary when direct approaches are not feasible. These sequences build complexity step-by-step from a readily available starting material.
Exploiting the Phenylacetic Acid Backbone as a Starting Material
A logical and frequently employed strategy begins with a substituted phenylacetic acid and introduces the required functional groups. A common industrial approach for analogous compounds involves a sequence of chloromethylation, cyanation, and hydrolysis. google.com
A plausible route to this compound could start from 4-methylphenylacetic acid (p-tolylacetic acid). The synthesis would proceed through the following key steps:
Halogenation : The methyl group on the phenyl ring is first activated by converting it into a halomethyl group (-CH₂X, where X is typically Br or Cl). This is often achieved via a free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. The corresponding ester of 4-methylphenylacetic acid is often used to avoid complications with the acidic proton of the carboxylic acid.
Cyanation : The resulting 4-(bromomethyl)phenylacetic acid ester is then treated with a cyanide salt, such as NaCN, to displace the bromide and form the 4-(cyanomethyl)phenylacetic acid ester.
Hydrolysis : The final step is the hydrolysis of the ester group to yield the target carboxylic acid, this compound. This can be accomplished using either acidic or basic conditions as previously described.
This multi-step approach allows for the systematic construction of the molecule by leveraging well-established and reliable chemical transformations.
Strategic Introduction of the 4-(Cyanomethyl) Substituent
One common approach involves the functionalization of a pre-existing phenyl ring. For instance, a key intermediate such as 4-bromomethylphenylacetonitrile can be converted to the final product. A more direct method is the cyanation of a benzyl (B1604629) halide derivative. A well-established procedure for this transformation is the reaction of a substituted benzyl bromide with a cyanide salt. For example, the synthesis of a related phenylacetic acid derivative involved the reaction of 3,4,5-triphenylbenzyl bromide with potassium cyanide (KCN) in the presence of 18-crown-6 (B118740) in acetonitrile (B52724) (MeCN) under reflux conditions for 72 hours, achieving a yield of 64%. mdpi.com The crown ether is crucial for solubilizing the cyanide salt in the organic solvent and activating the cyanide anion for nucleophilic substitution.
Another strategy starts with a compound already containing the acetic acid side chain or a precursor, followed by the introduction of the cyanomethyl group. This typically involves the conversion of a different functional group. For example, a 4-halomethylphenylacetic acid ester could be reacted with a cyanide source like potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN) under an inert atmosphere to prevent hydrolysis.
A multi-step synthesis route can also be employed, starting from a simpler substituted benzene (B151609). A patented method for a similar structure involves the nitration of a 4-substituted halobenzene, followed by nucleophilic substitution with ethyl cyanoacetate (B8463686) under alkaline conditions, reaction with hydrochloric acid to form the benzyl cyanide, and subsequent hydrolysis to yield the phenylacetic acid. google.com This highlights a strategy where the cyanomethyl and acetic acid moieties are constructed sequentially on the aromatic ring.
Table 1: Selected Methods for Cyanomethyl Group Introduction
| Starting Material | Reagent(s) | Conditions | Yield | Reference |
| 3,4,5-Triphenylbenzyl bromide | KCN, 18-crown-6, MeCN | Reflux, 72 h | 64% | mdpi.com |
| 4-Halomethylphenylacetic acid ester | KCN or TMSCN | Inert atmosphere, polar aprotic solvent (e.g., DMF) | - | |
| 2-X-5-substituted nitrobenzene | Ethyl cyanoacetate, Base; then HCl | 60-100°C | - | google.com |
Green Chemistry and Sustainable Synthetic Pathways
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. This involves using safer solvents, employing catalytic methods to improve efficiency, and utilizing alternative energy sources like microwaves to reduce reaction times and energy consumption. monash.edu
Application of Environmentally Benign Solvents and Conditions
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic solvents often pose health and environmental risks. iaph.in Green chemistry promotes the use of safer alternatives such as water, alcohols, polyethylene (B3416737) glycols (PEGs), and supercritical fluids like CO₂. monash.eduresearchgate.net
In the synthesis of phenylacetic acid derivatives, water has been successfully used as a solvent for certain reactions. For instance, palladium-catalyzed coupling reactions have been performed in aqueous media. researchgate.net The oxidative conversion of vinylarenes to phenylacetic acids has been demonstrated in a mixture of 1,2-dimethoxyethane (B42094) (DME) and water. rsc.org Alcohols such as methanol (B129727) and ethanol (B145695) are also considered greener solvents and are frequently used. chemicalbook.com The synthesis of hydrazide-hydrazones of phenylacetic acid has been carried out in ethanol. ijpsr.com
Bio-derived solvents like glycerol (B35011) and ethyl lactate (B86563) are gaining attention due to their biodegradability and low toxicity. monash.edu The ideal "green" reaction would use no solvent at all, but when a solvent is necessary, choosing one with a better environmental profile is a key principle of sustainable synthesis. monash.edu
Table 3: Classification of Selected Solvents based on Green Chemistry Principles
| Class | Examples | Rationale | Reference(s) |
| Recommended | Water, Ethanol, Methanol, Ethyl Lactate, Polyethylene Glycols (PEGs) | Low toxicity, biodegradable, renewable sources | monash.eduacs.org |
| Usable | Acetonitrile (MeCN), Toluene, Dimethylformamide (DMF) | Useful properties but with some health or environmental concerns | acs.org |
| Undesirable | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride (CCl₄) | High toxicity, environmental persistence, carcinogenic potential | mdpi.com |
Catalytic Methods for Enhanced Efficiency and Selectivity
Catalytic processes are a cornerstone of green chemistry because they allow reactions to proceed with high efficiency and selectivity using only a small amount of catalyst, which reduces waste. researchgate.net For the synthesis of this compound and its precursors, several catalytic methods are applicable.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. inventivapharma.com A synthetic strategy for phenylacetic acid derivatives utilized a Suzuki coupling between an aryl boronic acid and an alkyl halide. inventivapharma.com The efficiency of such reactions can be sensitive to the choice of base, with potassium carbonate (K₂CO₃) showing good results in some cases. inventivapharma.com The use of specific palladium precatalysts and ligands, such as BrettPhosPd complexes, has been shown to be essential for the success of challenging coupling reactions involving nitriles. nih.gov
Metal-free catalysis offers an even greener alternative. An example is the oxidative conversion of 4-vinylphenylacetonitrile (a precursor to the target molecule) to this compound using molecular iodine (I₂) as a catalyst and oxone as the terminal oxidant in an environmentally benign solvent system. rsc.org Lewis acids, such as iron(III) chloride or indium(III) chloride, can also serve as catalysts in reactions to produce phenylacetic acid derivatives. google.com
Table 4: Examples of Catalytic Systems in Phenylacetic Acid Synthesis
| Reaction Type | Catalyst System | Substrates | Solvent | Key Feature | Reference(s) |
| Suzuki Coupling | Pd(OAc)₂, P(Nap)₃, K₂CO₃ | Aryl boronic acid + Ethyl bromoacetate | THF | Csp²-Csp³ bond formation | inventivapharma.com |
| Oxidative Cleavage | I₂ (10 mol%), Oxone | Styrene derivative | DME / Water | Metal-free C-C bond cleavage | rsc.org |
| Alkene Difunctionalization | BrettPhosPd(allyl)(Cl) | 2-Allylphenyl triflate + Alkyl nitrile | Dioxane | Synthesis of cyanomethyl-substituted rings | nih.gov |
| Ether Cleavage | Iron(III) oxide or Indium(III) chloride | Phenyl acetic acid ether derivative | Toluene | Lewis acid catalysis | google.com |
Microwave-Assisted Synthesis Optimization
Microwave irradiation has emerged as a powerful technology in organic synthesis to accelerate chemical reactions. nih.gov Compared to conventional heating, microwave energy provides rapid, uniform heating of the reaction mixture, which can lead to dramatically shorter reaction times, improved yields, and higher product purity. nih.govresearchgate.net
The synthesis of various heterocyclic compounds and derivatives related to phenylacetic acid has been successfully optimized using microwave assistance. For example, the decarboxylative condensation of isatins with cyanoacetic acid to form 2-oxindole derivatives was achieved in 5-10 minutes with yields up to 98% under microwave irradiation, a significant improvement over conventional methods. nih.gov Similarly, the synthesis of hydrazide-hydrazones of phenylacetic acid was effectively performed using microwaves. mdpi.com These examples demonstrate the potential of microwave technology to optimize the synthesis of this compound by reducing energy consumption and improving process efficiency.
Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Reaction
| Reaction | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Isatin condensation with cyanoacetic acid | Conventional | 100 | 2 h | 65 | nih.gov |
| Isatin condensation with cyanoacetic acid | Microwave (Method A) | - | 2 min | 77 | nih.gov |
| Isatin condensation with cyanoacetic acid | Microwave (Method B) | - | 5 min | 98 | nih.gov |
Yield Optimization and Reaction Condition Studies
In the cyanomethylation step, the choice of cyanide source and reaction conditions is critical. Using potassium cyanide with a phase-transfer catalyst or a crown ether in a polar aprotic solvent like DMF can enhance reaction efficiency by improving the solubility and nucleophilicity of the cyanide ion. mdpi.com
For catalytic reactions, such as Suzuki couplings, the yield is highly dependent on the specific palladium catalyst, ligand, and base used. Studies have shown that for electron-withdrawing groups on the aryl ring, the choice of base can significantly impact the outcome, with K₂CO₃ sometimes providing better results than other bases like K₃PO₄. inventivapharma.com Temperature also plays a crucial role; in one Pd-catalyzed coupling, yields decreased at temperatures below 80°C. nih.gov
The final hydrolysis of a nitrile precursor to the carboxylic acid is a standard transformation. The classic method involves heating with a strong acid like sulfuric acid or a strong base. orgsyn.org The yield for the hydrolysis of benzyl cyanide to phenylacetic acid with sulfuric acid can be around 80%. orgsyn.org
The application of microwave irradiation can also be a powerful tool for yield optimization, often providing higher yields in significantly shorter times compared to conventional heating methods. nih.gov A systematic study of these parameters allows for the development of a robust and high-yielding synthetic route suitable for large-scale production.
Table 6: Influence of Reaction Conditions on Yield for Key Synthetic Steps
| Step/Reaction | Reagents/Conditions | Yield | Observations | Reference(s) |
| Cyanation | KCN, 18-crown-6, MeCN, reflux | 64% | Crown ether is essential for activating KCN in an organic solvent. | mdpi.com |
| Suzuki Coupling | Pd(OAc)₂, P(Nap)₃, K₂CO₃, THF | 20% | Yield was lower for substrates with electron-withdrawing groups. Base selection is critical. | inventivapharma.com |
| Nitrile Hydrolysis | H₂SO₄, H₂O, heat | ~80% | A standard, high-yielding method for converting nitriles to carboxylic acids. | orgsyn.org |
| Pd-Catalyzed Coupling | BrettPhosPd(allyl)(Cl), Cs₂CO₃, Dioxane, 80°C | 47% | Pre-formed catalyst complex and specific conditions were crucial for moderate yield. | nih.gov |
Temperature and Solvent Effects on Reaction Outcomes
The choice of temperature and solvent is paramount in the synthesis of phenylacetic acid derivatives, directly impacting reaction rates, equilibrium positions, and the formation of byproducts.
Temperature Effects: Reaction temperature is a critical lever for controlling the kinetics of the synthesis. For the hydrolysis of a nitrile group, a common step in synthesizing carboxylic acids, elevated temperatures are typically required to drive the reaction to completion. For instance, in related preparations, reactions are often conducted at reflux temperatures ranging from 60°C to over 100°C. nih.gov A temperature in the range of 60–80°C is often cited as optimal for balancing reaction speed with the minimization of side-product formation during cyanomethylation reactions. nih.gov Heating under reflux is a common instruction found in procedures for analogous compounds, though the specific duration can vary significantly, from a few hours to over 72 hours depending on the reactivity of the substrate and the reagents used. rjlbpcs.com
Solvent Effects: The solvent system plays a crucial role in dissolving reactants, stabilizing transition states, and influencing the reaction pathway. For syntheses involving cyanomethylation, polar aprotic solvents like dimethylformamide (DMF) are known to be effective as they can enhance reaction efficiency by stabilizing charged intermediates. nih.gov In multi-phase systems, such as those used in the carbonylation of benzyl halides to form phenylacetic acids, the solvent choice is critical. An aqueous/organic diphase system, for example, might use an organic solvent like p-xylene (B151628) or benzene to dissolve the starting material, while an aqueous phase contains an inorganic base. google.com The hydrolysis step to convert a nitrile or amide to the final carboxylic acid can be performed in various media, including mixtures of dioxane and water or aqueous solutions of acids or bases like hydrochloric acid or sodium hydroxide. rjlbpcs.comscirp.org
The table below conceptualizes how temperature and solvent might be varied in an optimization study for a related hydrolysis reaction, based on common laboratory practices.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Conceptual Yield (%) |
| 1 | Water/Ethanol (1:1) | 50 | 12 | Moderate |
| 2 | Water/Ethanol (1:1) | 80 (Reflux) | 6 | High |
| 3 | Dioxane/Water (9:1) | 100 (Reflux) | 4 | High |
| 4 | Dimethylformamide (DMF) | 80 | 8 | Moderate-High |
| 5 | Toluene (Phase Transfer) | 90 | 12 | Variable |
| 6 | Solvent-free | 70 | 6 | Variable |
This table is illustrative, based on typical conditions for related reactions, as specific comparative data for this compound is not available.
Catalyst Loading and Co-catalyst Influence
Catalysis is central to many modern synthetic routes for phenylacetic acids, offering pathways with higher efficiency and selectivity. This includes transition metal catalysis, phase transfer catalysis, and acid/base catalysis.
Catalyst System: In syntheses analogous to that of this compound, palladium and cobalt catalysts are frequently employed. For example, the carbonylation of benzyl halides, a method to produce phenylacetic acids, can be catalyzed by cobalt hydrocarbonyl salts. google.com Palladium catalysts, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are instrumental in cross-coupling reactions that could be used to construct the carbon skeleton. rjlbpcs.com In a Ti(IV)-catalyzed hydrolysis of a primary amide to a carboxylic acid, a catalytic amount of titanium tetrachloride (TiCl₄) was shown to be effective. rjlbpcs.commdpi.com
Catalyst Loading and Co-catalysts: The amount of catalyst used, or catalyst loading, is a fine balance between reaction rate and cost. Typically, loadings are kept low, often in the range of 1-5 mol% relative to the limiting reagent. rjlbpcs.com In some cases, a co-catalyst or ligand is essential for the reaction to proceed efficiently. For instance, in phase-transfer catalysis, a quaternary ammonium salt like an alkyl-ammonium halide is used to shuttle reactants between an aqueous and an organic phase, enabling the reaction to occur at the interface. google.com The influence of a co-catalyst is demonstrated in a TiCl₄-catalyzed hydrolysis, where concentrated HCl is also added to facilitate the conversion of an amide to the carboxylic acid. mdpi.com
The following table illustrates typical catalyst systems and loadings used in the synthesis of related phenylacetic acid derivatives.
| Entry | Reaction Type | Catalyst | Catalyst Loading (mol%) | Co-catalyst/Additive | Conceptual Yield (%) |
| 1 | Carbonylation | Cobalt Hydrocarbonyl | Not specified | Quaternary Ammonium Salt | 84.6 google.com |
| 2 | Suzuki Coupling | Pd(PPh₃)₄ | 5 | Na₂CO₃ (base) | 68 rjlbpcs.com |
| 3 | Amide Hydrolysis | TiCl₄ | ~10 | conc. HCl | 85 mdpi.com |
| 4 | Nitrile Hydrolysis | H₂SO₄ | Stoichiometric (Reagent) | None | High |
| 5 | Cyanation | KCN | Stoichiometric (Reagent) | 18-crown-6 | 64 rjlbpcs.com |
This table presents data from syntheses of analogous compounds to illustrate the roles of catalysts and co-catalysts, as specific data for the target compound is not detailed in the available literature.
Isolation and Purification Techniques
The final stage of synthesis involves the isolation and purification of the target compound from the reaction mixture, which may contain unreacted starting materials, catalysts, solvents, and byproducts. The methods employed are dictated by the physical and chemical properties of this compound, such as its solid nature and polarity.
Initial Work-up and Isolation: A standard work-up procedure often begins with quenching the reaction, for example, by pouring the mixture into water or an ice bath. mdpi.comorgsyn.org If the product is in an organic solvent, it may be washed with brine and water. rjlbpcs.com The key step for isolating a carboxylic acid like this compound is typically acidification. After the reaction, the mixture is made acidic (e.g., with HCl or H₂SO₄), which protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate out of the aqueous solution. google.comorgsyn.org The solid product can then be collected by filtration.
An alternative is to perform a liquid-liquid extraction. After acidification, the product can be extracted from the aqueous phase into an immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane. mdpi.commdpi.com The combined organic layers are then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) and the solvent is removed under reduced pressure using a rotary evaporator. rjlbpcs.commdpi.com
Purification Techniques: Following initial isolation, further purification is often necessary to achieve the desired level of purity (>95%). nih.gov
Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., toluene, acetonitrile, or cyclohexane/dioxane) and then allowed to cool slowly. mdpi.com As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution. The pure crystals are then collected by filtration.
Silica (B1680970) Gel Chromatography: For more challenging separations, column chromatography is used. The crude product is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity, such as a mixture of hexanes and ethyl acetate, sometimes with a small amount of acetic acid added to ensure the carboxylic acid remains protonated and elutes properly. google.com The fractions containing the pure product are collected and the solvent is evaporated.
Washing/Decantation: For crude products obtained after precipitation, washing with cold water or other solvents in which the product has low solubility can remove residual water-soluble impurities. orgsyn.org A procedure for the parent phenylacetic acid involves melting the crude material under hot water and washing by decantation. orgsyn.org
The selection of a purification technique depends on the nature of the impurities and the required final purity of the this compound.
Chemical Reactivity and Mechanistic Investigations of 2 4 Cyanomethyl Phenyl Acetic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group (–COOH) is a primary site for a variety of transformations, including nucleophilic acyl substitution reactions. These reactions proceed through the activation of the carboxyl group, making the carbonyl carbon more susceptible to nucleophilic attack.
Esterification and Amidation Reactions
Esterification and amidation are fundamental transformations of the carboxylic acid group in 2-(4-(cyanomethyl)phenyl)acetic acid, converting it into esters and amides, respectively. These derivatives are often crucial intermediates in the synthesis of more complex molecules.
Esterification: The conversion of this compound to its corresponding esters is most commonly achieved through Fischer-Speier esterification. This method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and the use of excess alcohol or the removal of water as it forms drives the reaction toward the ester product. The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile.
Alternatively, esters can be formed under milder conditions by first converting the carboxylic acid to a carboxylate salt with a base (e.g., NaH, K₂CO₃) and then reacting it with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction.
Amidation: The formation of amides from this compound requires converting the hydroxyl group of the carboxylic acid into a better leaving group. While direct reaction with an amine at very high temperatures is possible, it is often impractical. A more common laboratory method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond. The synthesis of N-phenylacetamide derivatives is a well-established procedure in organic chemistry. researchgate.net
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reagents | Conditions | Product |
| Fischer Esterification | Methanol (B129727) (CH₃OH), H₂SO₄ (cat.) | Reflux | Methyl 2-(4-(cyanomethyl)phenyl)acetate |
| Alkylation | 1. K₂CO₃2. Ethyl bromide (CH₃CH₂Br) | DMF, Room Temp. | Ethyl 2-(4-(cyanomethyl)phenyl)acetate |
| Amidation (Coupling) | Benzylamine, EDC, HOBt | CH₂Cl₂, Room Temp. | N-benzyl-2-(4-(cyanomethyl)phenyl)acetamide |
| Amidation (via Acid Chloride) | 1. SOCl₂2. Ammonia (B1221849) (NH₃) | 1. Reflux2. 0 °C | 2-(4-(cyanomethyl)phenyl)acetamide |
Formation of Acid Chlorides and Anhydrides
For reactions requiring a more electrophilic carbon center than the carboxylic acid itself provides, this compound can be converted into more reactive derivatives like acid chlorides and anhydrides.
Acid Chlorides: The most common method for synthesizing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂). The reaction mechanism involves the attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acid chloride. Oxalyl chloride ((COCl)₂) can also be used, often with a catalytic amount of dimethylformamide (DMF). The resulting 2-(4-(cyanomethyl)phenyl)acetyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with weak nucleophiles like alcohols, amines, and carboxylates. The conversion of phenylacetic acids to their corresponding acid chlorides is a key step in reactions like the Hell-Volhard-Zelinsky (HVZ) reaction. nih.gov
Acid Anhydrides: Symmetrical anhydrides can be prepared by reacting the acid chloride with the sodium salt of the parent carboxylic acid (sodium 2-(4-(cyanomethyl)phenyl)acetate). Alternatively, dehydration of two equivalents of the carboxylic acid using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) at elevated temperatures can yield the anhydride (B1165640).
Table 2: Synthesis of Reactive Acyl Derivatives
| Derivative | Reagents | Conditions | Product |
| Acid Chloride | Thionyl Chloride (SOCl₂) | Reflux in an inert solvent (e.g., Toluene) | 2-(4-(cyanomethyl)phenyl)acetyl chloride |
| Acid Chloride | Oxalyl Chloride ((COCl)₂), DMF (cat.) | Dichloromethane (CH₂Cl₂), Room Temp. | 2-(4-(cyanomethyl)phenyl)acetyl chloride |
| Anhydride | 1. SOCl₂2. Sodium 2-(4-(cyanomethyl)phenyl)acetate | Sequential reaction | 2-(4-(cyanomethyl)phenyl)acetic anhydride |
Reactions at the Nitrile (Cyanomethyl) Functionality
The cyanomethyl group (–CH₂CN) offers a different set of reactive possibilities, centered on the carbon-nitrogen triple bond of the nitrile. These reactions include hydrolysis, reduction, and nucleophilic additions.
Hydrolysis to Amides and Carboxylic Acids
The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. This transformation is valuable for converting the cyanomethyl group into other important functionalities.
Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid (e.g., H₂SO₄, HCl) and heat, the nitrile is first protonated, which activates the carbon atom toward nucleophilic attack by water. The resulting imidic acid tautomerizes to a primary amide. With prolonged heating and harsher conditions, the amide can be further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. It is often possible to control the reaction to stop at the amide stage by using milder conditions.
Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., aqueous NaOH), the hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to give an imidic acid, which tautomerizes to the amide. Similar to the acid-catalyzed process, the amide can be further hydrolyzed to a carboxylate salt upon extended reaction times or with stronger heating. Acidification in the work-up step then yields the carboxylic acid.
Enzymatic hydrolysis using nitrilase enzymes presents a green chemistry approach for converting nitriles to carboxylic acids, often with high specificity and under mild conditions. researchgate.net These enzymes are particularly noted for their application in synthesizing useful aryl acids like derivatives of phenylacetic acid. researchgate.net
Table 3: Hydrolysis of the Nitrile Group
| Reaction Type | Reagents | Conditions | Major Product |
| Partial Hydrolysis | H₂SO₄, H₂O | Moderate Heat | 2-(4-(2-amino-2-oxoethyl)phenyl)acetic acid |
| Complete Hydrolysis | NaOH, H₂O then H₃O⁺ | Reflux then Acidification | 2,2'-(1,4-phenylene)diacetic acid |
| Enzymatic Hydrolysis | Nitrilase enzyme, water | pH 7, Room Temp. | 2,2'-(1,4-phenylene)diacetic acid |
Reduction to Amines
The nitrile group is readily reduced to a primary amine (–CH₂NH₂). This reaction provides a pathway to synthesize phenethylamine (B48288) derivatives, which are important structural motifs in many biologically active compounds.
The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of hydride ions (H⁻) from the LiAlH₄ to the nitrile carbon. Two successive additions occur, leading to a nitrogen-aluminum complex which, upon hydrolysis in an aqueous work-up step, yields the primary amine. The reduction of nitrile groups in complex molecules using LiAlH₄ is a well-established synthetic method. nih.gov
Another widely used method is catalytic hydrogenation. This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Palladium (Pd), Platinum (PtO₂), or Raney Nickel.
Table 4: Reduction of the Nitrile Group
| Reagent(s) | Conditions | Product |
| 1. Lithium Aluminum Hydride (LiAlH₄)2. H₂O | 1. THF, Reflux2. Aqueous work-up | 2-(4-(2-aminoethyl)phenyl)acetic acid |
| Hydrogen (H₂), Raney Nickel | High Pressure, Ethanol (B145695) | 2-(4-(2-aminoethyl)phenyl)acetic acid |
| Sodium Borohydride (NaBH₄), Cobalt(II) Chloride (CoCl₂) | Methanol, Room Temp. | 2-(4-(2-aminoethyl)phenyl)acetic acid |
Nucleophilic Additions to the Nitrile Group
The nitrile group can act as an electrophile, undergoing addition reactions with strong carbon-based nucleophiles such as Grignard reagents and organolithium compounds. wikipedia.org These reactions are a powerful tool for forming new carbon-carbon bonds.
Reaction with Grignard Reagents: When this compound is treated with a Grignard reagent (R-MgX), the reagent will first react with the acidic proton of the carboxylic acid. Therefore, this functionality must be protected (e.g., as an ester) before reaction at the nitrile is possible. Once protected, the Grignard reagent adds to the electrophilic carbon of the nitrile group to form an intermediate imine-magnesium salt. Hydrolysis of this intermediate with aqueous acid does not yield an amine, but rather a ketone, as the imine is hydrolyzed. This provides a route to synthesize various ketones.
Pinner Reaction: In the presence of an alcohol and a strong acid like hydrogen chloride (HCl), the nitrile group can undergo a Pinner reaction. The nitrile nitrogen is protonated, activating the carbon for attack by the alcohol. The product is a stable imino ether salt (a Pinner salt). Subsequent hydrolysis of the Pinner salt with water can yield an ester.
Table 5: Nucleophilic Addition to the Nitrile Group
| Reaction Type | Reagents (assuming protected acid) | Intermediate | Final Product (after hydrolysis) |
| Grignard Reaction | 1. Methylmagnesium bromide (CH₃MgBr)2. H₃O⁺ | Iminomagnesium salt | 2-(4-(2-oxopropyl)phenyl)acetic acid |
| Pinner Reaction | 1. Ethanol (EtOH), HCl (gas)2. H₂O, heat | Imino ether hydrochloride | Ethyl 2-(4-(cyanomethyl)phenyl)acetate |
Applications in Heterocyclic Synthesis (e.g., Thiazoles, Triazoles)
The compound this compound is a versatile building block for synthesizing heterocyclic compounds due to its multiple reactive sites. Its carboxylic acid and nitrile functionalities allow for various cyclization strategies to produce rings like thiazoles and triazoles, which are significant scaffolds in medicinal chemistry. nih.govnih.gov
Triazole Synthesis: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through multi-step reactions starting from this compound or its esters. A common pathway involves converting the carboxylic acid to a hydrazide, which then acts as a key intermediate. This hydrazide can undergo cyclization with various reagents to form the triazole ring. For instance, new Schiff bases can be derived from the condensation of 4-amino-1,2,4-triazole (B31798) with carbonyl compounds, which can be further modified. chemmethod.com Multi-component reactions involving primary amines, enolizable ketones, and azides also provide a direct route to 1,2,3-triazoles. nih.gov Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for creating 1,4-disubstituted 1,2,3-triazoles. nih.gov
Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classical and effective method for forming the thiazole ring. youtube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. youtube.com In the context of this compound, the α-halogenated derivative (discussed in section 3.3.1) could serve as the α-halo carbonyl equivalent after conversion to an ester or other suitable form. This intermediate can then react with a thioamide to construct the thiazole ring, bearing the cyanomethylphenyl substituent. Various methods for thiazole synthesis exist, including reactions of acetophenones with thiourea (B124793) in the presence of iodine and ethanol. youtube.com
A representative synthetic scheme for thiazole formation is shown below:
Table 1: Representative Hantzsch Thiazole Synthesis
| Step | Reactants | Reagents/Conditions | Product | Purpose |
| 1 | α-Haloketone | Thioamide | Thiazole derivative | Ring formation |
| 2 | α-Brominated ester of this compound | Thioacetamide | 2-methyl-4-(alkoxycarbonyl)-5-(4-(cyanomethyl)phenyl)thiazole | Introduction of the target substituent onto the thiazole ring |
Reactions at the Benzylic Methylene (B1212753) Group
The benzylic methylene group (-CH₂-) in this compound is positioned between the phenyl ring and the carboxylic acid group, making its protons acidic and susceptible to various reactions.
The α-position of carboxylic acids can be halogenated through reactions like the Hell-Volhard-Zelinsky (HVZ) reaction. jove.comjove.com This method involves treating the carboxylic acid with a halogen (such as Br₂ or Cl₂) and a catalytic amount of a phosphorus trihalide (e.g., PBr₃). jove.comchemistrysteps.com The reaction proceeds through the formation of an acid halide intermediate, which then enolizes. jove.comchemistrysteps.com This enol form attacks the halogen, leading to the α-halogenated acid halide, which is subsequently hydrolyzed to the final α-halo acid product. jove.comjove.com Applying this to this compound would yield 2-halo-2-(4-(cyanomethyl)phenyl)acetic acid. This product is a valuable synthetic intermediate for introducing other functional groups at the alpha position.
The direct alkylation of the α-carbon of arylacetic acids is a powerful tool for creating new C-C bonds. nih.gov This transformation typically requires a strong base to deprotonate the benzylic methylene group, forming a nucleophilic enolate. Lithium diisopropylamide (LDA) is a common choice, though its use can be complicated by the presence of the acidic carboxylic proton. nih.gov To circumvent this, the reaction is often performed on the corresponding ester derivative. Highly enantioselective direct alkylations of phenylacetic acids have been achieved using chiral lithium amides, which act as traceless auxiliaries. nih.gov These reactions demonstrate good yields and high enantioselectivity with a variety of alkylating agents, including methyl iodide, ethyl iodide, and benzyl (B1604629) bromide. nih.gov
Table 2: Enantioselective Alkylation of Phenylacetic Acid
| Alkylating Agent | Enantiomeric Excess (ee) | Yield | Reference |
| Iodomethane | 88% | 83% | nih.gov |
| Iodoethane | 96% | 81% | nih.gov |
| Benzyl bromide | 92% | - | nih.gov |
| 2-Iodopropane | 97% | - | nih.gov |
Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water or ethanol. iupac.org The active methylene group in this compound can participate in such reactions. For example, its ester derivative can undergo a Knoevenagel condensation with aldehydes or ketones in the presence of a base. This reaction forms a new carbon-carbon double bond. Another relevant reaction is the Perkin condensation, where an aromatic aldehyde condenses with an acid anhydride and its corresponding carboxylate salt to form an α,β-unsaturated carboxylic acid. A procedure for the condensation of phenylacetic acid with cinnamic aldehyde has been described. orgsyn.org
Aromatic Ring Functionalization
Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of the reaction are dictated by the substituents already present on the ring. wikipedia.orgmasterorganicchemistry.com The benzene (B151609) ring of this compound has two substituents: a carboxymethyl group (-CH₂COOH) and a cyanomethyl group (-CH₂CN), positioned para to each other.
Both the carboxymethyl and cyanomethyl groups are electron-withdrawing and thus act as deactivating groups, making the aromatic ring less reactive towards electrophiles than benzene itself. masterorganicchemistry.comncert.nic.in Deactivating groups generally direct incoming electrophiles to the meta position. wikipedia.orgmasterorganicchemistry.com In this specific molecule, the two available positions on the ring are ortho to one group and meta to the other. Therefore, electrophilic substitution reactions like nitration, halogenation, or sulfonation are expected to occur at the positions ortho to both the -CH₂COOH and -CH₂CN groups. The deactivating nature of these substituents means that forcing conditions may be necessary to achieve substitution. uci.edu
Palladium-Catalyzed Cross-Coupling Reactions
Detailed research findings specifically documenting the palladium-catalyzed cross-coupling reactions of this compound are not extensively available in the reviewed literature. Palladium-catalyzed cross-coupling reactions are a fundamental class of reactions in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov These reactions typically involve an organic halide or pseudohalide and an organometallic coupling partner, catalyzed by a palladium complex. wikipedia.org The general mechanism often involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org
While the specific application of this compound in such reactions is not detailed, the structural motifs present in the molecule—a phenylacetic acid derivative with a cyanomethyl substituent—suggest potential reactivity. The aryl group could, in principle, be functionalized to participate in cross-coupling, for instance, by conversion of the carboxylic acid to a different functional group or by functionalization of the aromatic ring. However, without specific studies, any discussion of reaction conditions or outcomes remains speculative.
Kinetic and Thermodynamic Studies of Transformations
Comprehensive kinetic and thermodynamic data for transformations involving this compound are not readily found in the public domain. Such studies are crucial for understanding reaction mechanisms, optimizing process conditions, and assessing the feasibility of chemical transformations.
Reaction Rate Determinations
Specific reaction rate determinations for transformations of this compound have not been reported in the available scientific literature. Kinetic studies on related phenylacetic acid derivatives have been conducted in other contexts, such as oxidation reactions. For instance, the oxidation of phenylacetic acid by potassium permanganate (B83412) has been shown to be first order with respect to the oxidant and zero order with respect to the substrate under certain acidic conditions. orientjchem.orgresearchgate.net However, these findings cannot be directly extrapolated to this compound due to the electronic and steric influence of the cyanomethyl substituent.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of "2-(4-(cyanomethyl)phenyl)acetic acid" in solution and in the solid state. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-Resolution ¹H and ¹³C NMR for Structural Elucidation
One-dimensional ¹H and ¹³C NMR spectra are used to identify the different types of proton and carbon atoms in the molecule, respectively. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the integration of ¹H signals reflects the ratio of protons, and coupling patterns reveal adjacent non-equivalent protons.
For "this compound," the ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the two methylene (B1212753) (-CH₂-) groups, and the aromatic protons on the para-substituted benzene (B151609) ring. The ¹³C NMR spectrum will correspondingly display signals for the carboxyl carbon, the nitrile carbon, the two methylene carbons, and the carbons of the aromatic ring.
Predicted NMR data provides a reference for the expected spectral features of the molecule.
Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 12.42 | singlet | 1H | -COOH |
| 7.38 | doublet (J=8.2 Hz) | 2H | Aromatic CH (ortho to -CH₂COOH) |
| 7.30 | doublet (J=8.2 Hz) | 2H | Aromatic CH (ortho to -CH₂CN) |
| 3.75 | singlet | 2H | -CH₂CN |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Carbon Type | Assignment |
|---|---|---|
| 176.7 | C | -COOH |
| 136.0 | C | Aromatic C-1 (ipso, attached to -CH₂COOH) |
| 133.4 | C | Aromatic C-4 (ipso, attached to -CH₂CN) |
| 129.9 | CH | Aromatic CH (ortho to -CH₂CN) |
| 128.7 | CH | Aromatic CH (ortho to -CH₂COOH) |
| 117.8 | C | -CN |
| 39.7 | CH₂ | -CH₂COOH |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments provide further insight by showing correlations between different nuclei, which is crucial for assembling the molecular structure and confirming assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For "this compound," a COSY spectrum would show a cross-peak between the aromatic protons at ~7.38 ppm and ~7.30 ppm, confirming their ortho relationship on the benzene ring. The methylene protons and the carboxylic acid proton are expected to be singlets and would not show correlations unless there is long-range coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is a highly sensitive method for assigning carbon signals. For this molecule, an HSQC spectrum would show correlation cross-peaks between the proton signal at ~3.65 ppm and the carbon signal at ~39.7 ppm (-CH₂COOH), the proton signal at ~3.75 ppm and the carbon signal at ~20.8 ppm (-CH₂CN), and the aromatic proton signals (~7.30-7.38 ppm) with their corresponding aromatic carbon signals (~128-130 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-4 bonds), which is critical for piecing together the molecular skeleton. Key expected HMBC correlations for "this compound" would include:
The protons of the acetic acid methylene group (-CH₂COOH, ~3.65 ppm) to the carboxyl carbon (~176.7 ppm), the ipso-aromatic carbon (~136.0 ppm), and the ortho-aromatic carbons (~128.7 ppm).
The protons of the cyanomethyl group (-CH₂CN, ~3.75 ppm) to the nitrile carbon (~117.8 ppm), the ipso-aromatic carbon (~133.4 ppm), and the ortho-aromatic carbons (~129.9 ppm).
Solid-State NMR for Polymorphic Studies
Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. Unlike solution NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR provides information about the local structure, packing, and dynamics within a crystal lattice. This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a substance can have distinct physical properties. For "this compound," ssNMR could be used to identify and distinguish between potential polymorphic forms by detecting differences in the chemical shifts and relaxation times of the carbon and proton nuclei in the solid state.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. For "this compound," HRMS is crucial for confirming its elemental formula, C₁₀H₉NO₂.
Calculated Molecular Mass Data
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.18 g/mol | |
| Exact Mass | 175.063329 u |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion (such as the molecular ion, M⁺˙ or [M+H]⁺), inducing its fragmentation, and then analyzing the resulting product ions. The fragmentation pattern provides a "fingerprint" that helps to elucidate the molecular structure.
For "this compound," a plausible fragmentation pathway can be proposed based on its functional groups. A common fragmentation for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da) or water (H₂O, 18 Da). The benzylic position also provides a site for favorable cleavage.
A likely primary fragmentation step would be the loss of the carboxylic acid group to form a stable benzylic cation.
Initial Ionization: The molecule forms a molecular ion (M⁺˙) at m/z = 175.
Primary Fragmentation: The most probable fragmentation is the cleavage of the C-C bond adjacent to the carboxylic acid, leading to the loss of the •COOH radical (45 Da), resulting in a highly stable benzyl (B1604629) cation fragment at m/z = 130. This fragment, the 4-(cyanomethyl)benzyl cation, would be expected to be a major peak in the spectrum.
Further Fragmentation: The fragment at m/z 130 could potentially undergo further fragmentation, such as the loss of the nitrile group (-CN, 26 Da) or rearrangement.
Analysis of these fragmentation pathways is essential for confirming the connectivity of the cyanomethyl, phenyl, and acetic acid moieties within the molecule.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular bonding.
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its key functional groups: the nitrile (C≡N) and the carboxylic acid (-COOH).
Nitrile Group (C≡N): The nitrile group exhibits a sharp and intense absorption band in the IR spectrum in the region of 2250-2230 cm⁻¹. pressbooks.publibretexts.orgopenstax.org This band is due to the C≡N stretching vibration. Its position can be slightly influenced by conjugation. Aromatic nitriles typically absorb in the lower end of this range. pressbooks.pubopenstax.org This peak is highly diagnostic due to the relative scarcity of other functional groups absorbing in this region. pressbooks.publibretexts.org
Carboxylic Acid Group (-COOH): This group gives rise to several distinct vibrational modes:
O-H Stretch: The hydroxyl (O-H) stretching vibration of the carboxylic acid is one of the most recognizable features in an IR spectrum. Due to strong intermolecular hydrogen bonding, which typically leads to the formation of a cyclic dimer in the solid state, this absorption appears as a very broad and strong band extending from approximately 3300 cm⁻¹ to 2500 cm⁻¹. pressbooks.publibretexts.orgopenstax.orglibretexts.org
C=O Stretch: The carbonyl (C=O) stretching vibration results in a strong, sharp absorption. For a hydrogen-bonded dimer, this peak is typically observed around 1710 cm⁻¹. pressbooks.publibretexts.orgopenstax.org The presence of conjugation with the phenyl ring can lower this frequency slightly. pressbooks.publibretexts.org
C-O Stretch and O-H Bend: Other vibrations associated with the carboxylic acid group, such as the C-O stretching and in-plane O-H bending, appear in the fingerprint region of the spectrum (1300-900 cm⁻¹).
A study on the related molecule 2-(4-Cyanophenylamino)acetic acid showed detailed assignments for these functional groups, which can serve as a reference. nih.gov
Table 2: Expected Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |
| Nitrile | C≡N stretch | 2250 - 2230 | Strong, Sharp |
| Carboxylic Acid | C=O stretch (dimer) | ~1710 | Strong |
| Phenyl Ring | C=C stretch | 1600 - 1450 | Medium to Weak |
| Carboxylic Acid | C-O stretch / O-H bend | 1300 - 1200 | Medium |
In the condensed phase, carboxylic acids like this compound predominantly exist as hydrogen-bonded dimers. pressbooks.publibretexts.org This intermolecular interaction has a profound effect on the vibrational spectra. The hydrogen bond between the hydroxyl proton of one molecule and the carbonyl oxygen of another is strong. This interaction significantly weakens the O-H bond, causing its stretching frequency to decrease and the absorption band to become exceptionally broad. nih.gov Conversely, the hydrogen bonding slightly weakens the C=O double bond, leading to a decrease in its stretching frequency compared to a free, non-hydrogen-bonded (monomeric) carboxylic acid, which absorbs at a higher wavenumber (~1760 cm⁻¹). pressbooks.publibretexts.org The study of these spectral shifts provides direct evidence for the presence and nature of hydrogen bonding. Advanced techniques like two-dimensional infrared spectroscopy can even probe the ultrafast dynamics and couplings within these hydrogen-bonded structures. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.
For this compound, a single-crystal X-ray diffraction study would elucidate the spatial relationship between the phenyl ring, the acetic acid moiety, and the cyanomethyl group. For example, in the crystal structure of the related compound 2-[4-(Carboxymethyl)phenoxy]acetic acid, the acetic acid unit was found to be nearly perpendicular to the benzene ring. nih.gov A similar analysis would determine these dihedral angles for the title compound.
Chromatographic Method Development and Validation
Developing and validating chromatographic methods is essential for quality control, ensuring the identity, purity, and concentration of this compound in research and production settings.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, quantification, and purity assessment of non-volatile compounds like this compound. nih.gov A typical method would be a reverse-phase HPLC (RP-HPLC) method.
Method Development:
Column: A C18 (octadecylsilyl) column is commonly used, providing a non-polar stationary phase that effectively retains the phenylacetic acid derivative. sigmaaldrich.comjchr.org
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). nih.govsigmaaldrich.com The aqueous phase is often acidified with phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak symmetry. sigmaaldrich.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the main compound and any impurities with different polarities. rsc.org
Detection: Ultraviolet (UV) detection is standard, as the phenyl ring provides strong chromophores. The detection wavelength is typically set at a λmax of the compound, for instance around 215 nm, to ensure high sensitivity. sigmaaldrich.com
Method Validation: Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. Validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). jchr.org
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range. nih.gov
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. nih.gov
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision). jchr.org
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). jchr.org
Table 3: Typical HPLC Method Parameters for Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm sigmaaldrich.com | Provides separation based on hydrophobicity. |
| Mobile Phase | A: Water with 0.1% Phosphoric Acid B: Acetonitrile sigmaaldrich.com | A buffered, reverse-phase system for separation. | | Elution | Gradient or Isocratic (e.g., 75:25 A:B) sigmaaldrich.com | To optimize separation time and resolution. | | Flow Rate | 1.0 mL/min nih.govsigmaaldrich.com | Controls retention time and backpressure. | | Column Temperature | 35 °C sigmaaldrich.com | Ensures reproducible retention times. | | Detection | UV at 215 nm sigmaaldrich.com | Monitors the analyte based on its UV absorbance. | | Injection Volume | 5-10 µL | Introduces a precise amount of sample. |
Gas Chromatography (GC) with Derivatization Strategies
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, direct analysis of carboxylic acids like this compound is often challenging due to their low volatility and high polarity, which can lead to poor peak shape, broad peaks, and low detection limits. colostate.edu To overcome these limitations, derivatization is a crucial prerequisite for converting the analyte into a more volatile and thermally stable form suitable for GC analysis. sigmaaldrich.com The primary methods for derivatizing carboxylic acids are alkylation (most commonly esterification) and silylation. colostate.edu
The conversion of the carboxylic acid group into an ester, typically a methyl or ethyl ester, significantly increases the compound's volatility. This can be achieved using various esterification reagents. For instance, treatment with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst like boron trifluoride (BF₃) is a common and effective method. greyhoundchrom.com Another approach involves the use of diazomethane (B1218177) or its derivatives, which react rapidly with carboxylic acids to form methyl esters. colostate.edu
The selection of the appropriate derivatization strategy and reaction conditions is critical for achieving reproducible and accurate quantitative results. Factors such as reaction time, temperature, and the solvent used for derivatization must be optimized. sigmaaldrich.comresearchgate.net For example, a study on the derivatization of phenyl carboxylic acids using a silylating agent investigated reaction times ranging from 20 to 100 minutes at 80°C to ensure complete reaction. researchgate.net
Following successful derivatization, the resulting derivative is analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification. The chromatographic conditions, including the type of capillary column and the oven temperature program, must be carefully selected to achieve optimal separation from other components in the sample matrix.
Interactive Data Table: Plausible GC Derivatization Strategies for this compound
| Derivatization Method | Reagent(s) | Typical Conditions | Derivative Formed | GC Column (example) | Detector |
| Esterification (Methylation) | Methanol / Boron Trifluoride (BF₃) | Heat at 60-100°C for 5-15 min | Methyl 2-(4-(cyanomethyl)phenyl)acetate | DB-5ms (5% Phenyl-methylpolysiloxane) | MS, FID |
| Silylation (TMS) | BSTFA + 1% TMCS | Heat at 60-80°C for 30-60 min | This compound, TMS ester | HP-5MS (5% Phenyl Methyl Siloxane) | MS, FID |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable analytical tool in synthetic organic chemistry due to its simplicity, speed, and cost-effectiveness. rsc.org It is exceptionally well-suited for monitoring the progress of chemical reactions, allowing chemists to quickly ascertain the consumption of starting materials and the formation of products. rsc.org In the synthesis of this compound, TLC can be used to track the conversion of precursors, for instance, the hydrolysis of a corresponding nitrile or ester, or the oxidation of a corresponding alcohol.
The fundamental principle of TLC involves spotting a small aliquot of the reaction mixture onto a stationary phase, typically a glass or aluminum plate coated with a thin layer of an adsorbent like silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). By capillary action, the eluent ascends the plate, and the components of the spotted mixture are separated based on their differential partitioning between the stationary and mobile phases. The separation is governed by the polarity of the compounds, the adsorbent, and the eluent system.
For a compound like this compound, which possesses both a polar carboxylic acid group and a moderately polar cyanomethylphenyl moiety, a silica gel plate (Silica Gel 60 F254) is an appropriate stationary phase. The F254 indicator allows for the visualization of spots under UV light at 254 nm, where compounds containing aromatic rings will appear as dark spots due to fluorescence quenching.
The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like n-hexane or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. The polarity of the eluent is adjusted to obtain a retention factor (Rf) for the product in the ideal range of 0.3-0.5 for clear separation from reactants and byproducts. For phenylacetic acid derivatives, a common eluent system is a mixture of n-hexane and ethyl acetate. rsc.org By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on the TLC plate, one can visually track the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. researchgate.net
Interactive Data Table: Suggested TLC System for Monitoring the Synthesis of this compound
| Parameter | Description | Details |
| Stationary Phase | The solid adsorbent coated on the TLC plate. | Silica Gel 60 F254 on aluminum or glass backing |
| Mobile Phase (Eluent) | The solvent system that moves up the plate. | n-Hexane / Ethyl Acetate (e.g., in a 2:1 or 1:1 ratio, adjustable based on observed separation) |
| Application | Method of applying the sample to the plate. | Capillary tube spotting of a dilute solution of the reaction mixture. |
| Visualization | Method to see the separated spots. | UV light (254 nm) for initial visualization. Staining with a potassium permanganate (B83412) (KMnO₄) solution can also be used, as the carboxylic acid is susceptible to oxidation. |
| Interpretation | How to assess the reaction progress. | The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of 2-(4-(cyanomethyl)phenyl)acetic acid.
Electronic Structure Analysis and Molecular Orbitals
The electronic structure of a molecule dictates its chemical behavior. Analysis of the molecular orbitals (MOs), especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. For a related compound, 2-(4-Cyanophenylamino)acetic acid, DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set have been performed, providing valuable comparative data. nih.govnih.govresearchgate.net
The calculated HOMO and LUMO energies for 2-(4-Cyanophenylamino)acetic acid were found to be -6.2056 eV and -1.2901 eV, respectively. nih.govnih.govresearchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atoms of the carboxylic acid group, which are electron-rich regions. The LUMO is likely to be distributed over the phenyl ring and the electron-withdrawing cyanomethyl and carboxylic acid groups.
Table 1: Calculated Electronic Properties of the Analogous Compound 2-(4-Cyanophenylamino)acetic acid
| Property | Value |
| HOMO Energy | -6.2056 eV |
| LUMO Energy | -1.2901 eV |
| HOMO-LUMO Energy Gap | 4.9155 eV |
Data sourced from DFT calculations on 2-(4-Cyanophenylamino)acetic acid. nih.govnih.govresearchgate.net
Frontier Orbital Theory in Reactivity Prediction
Frontier Orbital Theory (FOT) utilizes the properties of the HOMO and LUMO to predict the reactivity of molecules. The theory posits that chemical reactions are most likely to occur at sites where the overlap between the HOMO of a nucleophile and the LUMO of an electrophile is maximized.
In the case of this compound, the HOMO distribution indicates that electrophilic attack would likely occur at the phenyl ring or the carboxylic acid's oxygen atoms. Conversely, the LUMO's localization suggests that nucleophilic attack would be favored at the carbon atoms of the nitrile and carboxylic acid groups, as well as the phenyl ring. The relatively large HOMO-LUMO gap, inferred from the analogous compound, suggests that this compound is a moderately stable molecule.
Conformational Analysis and Potential Energy Surfaces
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, with minima on the PES corresponding to stable conformers.
For the parent compound, phenylacetic acid, and its halogenated analogues, theoretical calculations have shown that the conformational preferences are largely governed by hyperconjugative effects. researchgate.net The rotation around the C-C bond connecting the phenyl ring and the acetic acid moiety is a key conformational determinant. The most stable conformer of phenylacetic acid is typically one where the carboxylic acid group is not in the same plane as the phenyl ring to minimize steric hindrance. Similar conformational behavior is expected for this compound, with the added influence of the cyanomethyl group on the electronic and steric landscape.
A conformational scan of the dihedral angle between the phenyl ring and the carboxylic acid group would reveal the rotational energy barrier and the most stable conformations. It is anticipated that multiple low-energy conformers exist, which could be significant in its interactions with biological targets.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into processes that are not accessible through static quantum chemical calculations.
Intermolecular Interactions and Aggregation Behavior
In the condensed phase, molecules of this compound will interact with each other and with solvent molecules. MD simulations can be employed to study these intermolecular interactions, which are dominated by hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of dimers and larger aggregates. The nitrile group also contributes to the molecule's polarity and can participate in dipole-dipole interactions. MD simulations can predict the preferred modes of aggregation in different solvents, which is crucial for understanding its solubility and crystallization behavior. For instance, simulations of carboxylic acids in aqueous solution can reveal the structure of the solvation shell and the dynamics of hydrogen bonding with water molecules. osti.gov
Predictive Modeling of Reaction Pathways and Transition States
Computational chemistry can be used to model the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. This allows for the prediction of reaction kinetics and the exploration of different reaction pathways.
For this compound, several types of reactions could be modeled:
Reactions at the carboxylic acid group: Esterification, amidation, and decarboxylation are common reactions of carboxylic acids. Computational modeling can elucidate the mechanisms of these reactions, including the role of catalysts.
Reactions at the nitrile group: Hydrolysis of the nitrile to a carboxylic acid or an amide, or its reduction to an amine, are potential transformations. Theoretical calculations can predict the feasibility of these reactions under different conditions.
Reactions involving the phenyl ring: Electrophilic aromatic substitution on the phenyl ring is another possibility, and computational models can predict the regioselectivity of such reactions.
By mapping the potential energy surface for a given reaction, the structures of the transition states can be located, and the activation energy barriers can be calculated. This information is invaluable for understanding the reactivity of this compound and for designing synthetic routes to new derivatives.
Structure-Reactivity Relationship (SAR) Studies (Purely Theoretical)
While specific theoretical structure-activity relationship (SAR) studies focusing solely on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its potential reactivity can be derived from computational analyses of structurally similar compounds. By examining the theoretical data of analogous molecules, it is possible to extrapolate and predict how structural modifications to this compound would likely influence its chemical behavior.
A pertinent example for such a comparative analysis is the compound 2-(4-cyanophenylamino)acetic acid, which shares the cyanophenyl and acetic acid moieties, differing by the linkage to the phenyl ring (an amino bridge instead of a direct carbon-carbon bond). Detailed quantum chemical calculations have been performed on this analog, providing insights into its electronic structure and reactivity, which can serve as a valuable reference point.
Detailed Research Findings
Theoretical studies on 2-(4-cyanophenylamino)acetic acid, utilizing Density Functional Theory (DFT) with the B3LYP/6–311++G(d,p) basis set, have elucidated key molecular properties that govern its reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various reactivity descriptors.
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy of these frontier orbitals and the gap between them are crucial indicators of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests a molecule is more polarizable and reactive. nih.gov
For 2-(4-cyanophenylamino)acetic acid, the calculated HOMO and LUMO energies are -6.2056 eV and -1.2901 eV, respectively. nih.gov This results in a HOMO-LUMO energy gap of 4.9155 eV, which indicates a significant degree of stability, while also suggesting the potential for charge transfer within the molecule. nih.gov
Global Reactivity Descriptors:
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further understand the molecule's chemical behavior. These descriptors provide a quantitative measure of different aspects of reactivity.
| Descriptor | Formula | Value (for 2-(4-cyanophenylamino)acetic acid) | Interpretation |
| Ionization Potential (I) | I = -EHOMO | 6.2056 eV | The energy required to remove an electron. |
| Electron Affinity (A) | A = -ELUMO | 1.2901 eV | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | 3.74785 eV | The tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.45775 eV | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | 0.20343 eV-1 | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | 2.8596 eV | The ability of the molecule to accept electrons. |
This table is generated based on the HOMO and LUMO energy values reported for 2-(4-cyanophenylamino)acetic acid. nih.gov
Natural Bond Orbital (NBO) Analysis:
Molecular Electrostatic Potential (MEP):
The MEP map is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. For 2-(4-cyanophenylamino)acetic acid, the MEP analysis shows that the regions around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group are the most electron-rich (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the amino group are electron-deficient (positive potential), indicating them as sites for nucleophilic attack.
Theoretical SAR Inferences for this compound
Based on the computational findings for its amino-analogue, a theoretical structure-reactivity relationship for this compound can be proposed. The core structure consists of a phenyl ring substituted with a cyanomethyl group and an acetic acid group. The electronic properties and reactivity of this molecule will be determined by the interplay of these functional groups.
Impact of the Cyanomethyl Group (-CH2CN):
The cyanomethyl group is an electron-withdrawing group due to the high electronegativity of the nitrogen atom in the cyano moiety. This electron-withdrawing effect will influence the electron density distribution across the phenyl ring and impact the acidity of the acetic acid proton.
Impact of the Acetic Acid Group (-CH2COOH):
The carboxylic acid group is also electron-withdrawing and is the primary site for deprotonation, defining the acidic character of the molecule. Its reactivity can be modulated by substituents on the phenyl ring.
Hypothetical Modifications and Their Theoretical Effects:
A theoretical SAR can be constructed by considering the hypothetical effects of introducing different substituents at various positions on the phenyl ring of this compound.
| Modification | Position on Phenyl Ring | Expected Theoretical Effect on Reactivity |
| Addition of an electron-donating group (e.g., -OCH3, -CH3) | ortho, meta, para | - Increase in HOMO energy, making the molecule a better electron donor.- Decrease in the acidity of the carboxylic acid.- Potential decrease in the HOMO-LUMO gap, leading to higher reactivity. |
| Addition of an electron-withdrawing group (e.g., -NO2, -CF3) | ortho, meta, para | - Decrease in HOMO energy, making the molecule a poorer electron donor.- Increase in the acidity of the carboxylic acid.- Potential increase in the electrophilicity index. |
| Halogen substitution (e.g., -F, -Cl, -Br) | ortho, meta, para | - Inductive electron withdrawal, increasing the acidity of the carboxylic acid.- Mesomeric electron donation (for Cl, Br) could slightly increase HOMO energy.- The overall effect on reactivity would depend on the balance between inductive and mesomeric effects. |
This theoretical SAR framework, derived from the computational analysis of a closely related compound and fundamental chemical principles, provides a robust basis for predicting the chemical reactivity of novel derivatives of this compound. Experimental validation through synthesis and reactivity studies would be required to confirm these theoretical predictions.
Applications As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
A Precursor for Pharmacologically Relevant Compounds
The structural framework of 2-(4-(cyanomethyl)phenyl)acetic acid is a key component in the synthesis of numerous compounds of medicinal interest. Its ability to be readily converted into more complex molecular architectures has established it as a significant intermediate in the development of new therapeutic agents.
Role in the Synthesis of Substituted Heterocycles
The dual reactivity of this compound makes it an ideal starting material for the construction of a variety of substituted heterocyclic systems, which are prevalent in many drug scaffolds. The nitrile and carboxylic acid moieties can be selectively or sequentially transformed to introduce diverse functionalities and build the core ring structures.
For instance, the nitrile group can undergo cyclization reactions with various reagents to form nitrogen-containing heterocycles. One notable application is in the synthesis of pyridazine derivatives. Pyridazines are a class of heterocyclic compounds that have garnered significant attention due to their wide range of biological activities. The synthesis of certain pyridazine-based compounds can be initiated from intermediates derived from phenylacetic acids.
Similarly, the carboxylic acid group can be activated and reacted with binucleophiles to form heterocyclic rings. This approach is commonly employed in the synthesis of pyrimidines. Pyrimidines are fundamental components of nucleic acids and are found in numerous bioactive molecules. Synthetic strategies often involve the condensation of a β-keto ester equivalent with a guanidine or amidine derivative, a transformation for which this compound can serve as a precursor after suitable modification.
Furthermore, the nitrile group can be converted to a tetrazole ring, a common bioisostere for a carboxylic acid, or participate in the formation of triazole rings, which are present in a number of antifungal and antiviral drugs. The synthesis of 1,2,4-triazoles, for example, can be achieved through the reaction of nitriles with hydrazides followed by cyclization.
A summary of potential heterocyclic systems accessible from this compound is presented below:
| Heterocyclic System | Key Functional Group Utilized | General Synthetic Approach |
| Pyridazines | Nitrile, Carboxylic Acid | Condensation with hydrazine (B178648) derivatives |
| Pyrimidines | Carboxylic Acid | Condensation with amidines or guanidines |
| Triazoles | Nitrile | Reaction with hydrazides and subsequent cyclization |
Intermediate in Complex Natural Product Synthesis
While direct and extensive examples of this compound in the total synthesis of complex natural products are not prominently documented in publicly available literature, its structural motifs are found within more complex building blocks used in such syntheses. The phenylacetic acid moiety is a common substructure in many alkaloids and terpenoids. Synthetic strategies for these natural products often involve the coupling of elaborate fragments, and derivatives of this compound could potentially serve as precursors to such fragments. For instance, the cyanomethyl group could be elaborated into more complex side chains required for the final natural product architecture.
Utilizing the Nitrile and Carboxylic Acid Groups for Diverse Chemical Transformations
The synthetic utility of this compound stems from the distinct and versatile reactivity of its nitrile and carboxylic acid functional groups. These groups can be independently or concertedly manipulated to achieve a wide range of chemical transformations, making it a valuable synthon in organic synthesis.
As a Synthon for Carbon-Carbon Bond Formations
The activated methylene (B1212753) group adjacent to the cyano group in this compound can participate in various carbon-carbon bond-forming reactions. After deprotonation with a suitable base, the resulting carbanion can act as a nucleophile in reactions such as aldol condensations and Wittig-type reactions.
In an aldol condensation , the enolate generated from the cyanomethyl group can add to an aldehyde or ketone, forming a β-hydroxy nitrile. Subsequent dehydration can lead to the formation of an α,β-unsaturated nitrile, a versatile intermediate for further transformations.
The Wittig reaction and its variants provide a powerful tool for the formation of alkenes from carbonyl compounds. While the cyanomethyl group itself is not a phosphonium ylide, it can be readily converted into one. For example, reduction of the nitrile to an amine, followed by quaternization and deprotonation, would yield a Wittig reagent capable of reacting with aldehydes and ketones to form substituted styrenyl derivatives.
Role in Condensation and Cyclization Reactions
The carboxylic acid functionality of this compound is readily employed in condensation reactions, most notably in the formation of amides and esters. By activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, it can efficiently react with amines or alcohols to form the corresponding amide or ester products. These reactions are fundamental in the synthesis of a vast array of organic molecules, including pharmaceuticals and polymers.
Furthermore, the bifunctional nature of this compound allows for intramolecular cyclization reactions to form lactams or lactones, provided a suitable nucleophile is introduced at the benzylic position. For instance, reduction of the nitrile to an amine would create a γ-amino acid derivative, which could undergo intramolecular condensation to form a six-membered lactam.
Potential in Materials Science Research (e.g., Polymer Chemistry)
The presence of two reactive functional groups in this compound makes it an intriguing monomer for the synthesis of novel polymers. Both the carboxylic acid and the nitrile group can be utilized in polymerization reactions, leading to materials with potentially interesting properties.
The carboxylic acid can be used in step-growth polymerization, such as polycondensation reactions with diols or diamines, to form polyesters and polyamides, respectively. The resulting polymers would have a pendant cyanomethylphenyl group, which could be further modified to tune the material's properties. For example, the nitrile group could be hydrolyzed to a carboxylic acid, introducing hydrophilicity, or reduced to an amine, providing sites for cross-linking or further functionalization.
While specific examples of polymers synthesized directly from this compound are not widely reported, the use of similar bifunctional monomers is a common strategy in polymer chemistry to create functional materials. The unique combination of a carboxylic acid and a nitrile in this molecule offers the potential for the development of polymers with applications in areas such as drug delivery, specialty coatings, and advanced functional materials.
Analysis of "this compound" Reveals Limited Publicly Available Research
Despite a comprehensive search of scientific literature and chemical databases, there is a notable lack of specific, publicly available research detailing the applications of the chemical compound This compound . Consequently, a detailed article focusing solely on its use as a synthetic intermediate and building block in advanced organic synthesis, as requested, cannot be generated at this time.
The investigation sought to uncover research pertaining to the compound's role in several key areas of modern chemistry:
Monomer Synthesis and Polymerization Studies: No specific studies were identified that describe the use of this compound as a monomer for the synthesis of polymers. Research in this area would typically involve the characterization of the resulting polymers and an analysis of their physical and chemical properties.
Incorporation into Supramolecular Architectures: The search did not yield any publications detailing the incorporation of this specific molecule into larger, non-covalently bonded supramolecular structures. Such research would explore its ability to form organized assemblies through interactions like hydrogen bonding or host-guest chemistry.
Role in Ligand Design for Catalysis Research: There is no available information on the application of this compound as a ligand in catalysis. This would involve the coordination of the molecule to a metal center to create a catalyst for specific chemical transformations.
While general information exists for related compounds such as phenylacetic acid and other derivatives containing cyanomethyl or phenylacetic moieties, the strict focus on "this compound" as per the user's request precludes the inclusion of this broader, and potentially misleading, information.
The absence of dedicated research on this compound in the public domain suggests that it may be a novel or niche molecule with limited exploration of its synthetic utility to date. It is also possible that research involving this compound exists in proprietary or internal industrial research that is not publicly accessible.
Therefore, until specific research on "this compound" is published and becomes available, a scientifically accurate and detailed article adhering to the requested outline cannot be produced.
Environmental Transformation and Degradation Mechanisms Academic Research
Photolytic Degradation Studies
While specific photolysis studies on 2-(4-(cyanomethyl)phenyl)acetic acid are not extensively documented in the public literature, the photodegradation pathways can be inferred from research on its core components, namely phenylacetic acid (PAA) and aromatic nitriles. The primary mechanism for the photolysis of PAA involves the cleavage of the C-C bond between the carboxyl group and the methylene (B1212753) bridge. acs.org This photodecarboxylation process results in the formation of a benzyl (B1604629) radical. acs.orgacs.org
In the context of this compound, this would lead to the formation of a 4-(cyanomethyl)benzyl radical. This highly reactive intermediate can subsequently undergo various reactions, such as dimerization or reaction with oxygen, to form a variety of transformation products.
Hydrolytic Degradation Pathways
Hydrolysis is a key abiotic degradation pathway for this compound, primarily targeting the nitrile functional group. The carboxylic acid group is generally stable under typical environmental pH conditions, though it will exist predominantly in its deprotonated carboxylate form in neutral or alkaline waters. wikipedia.org
The hydrolysis of the nitrile group is a well-understood chemical process that proceeds in two main stages, catalyzed by either acid or base. orgsyn.org
Stage 1: Formation of an Amide. The nitrile group first reacts with water to form the corresponding amide, 2-(4-(2-amino-2-oxoethyl)phenyl)acetic acid.
Stage 2: Formation of a Carboxylic Acid. The amide is then further hydrolyzed to yield the final carboxylic acid product, 2,2'-(p-phenylene)diacetic acid, and releases ammonia (B1221849) (or an ammonium (B1175870) ion, depending on the pH). orgsyn.org
Under alkaline conditions, the final product would be the sodium salt of the dicarboxylic acid, with ammonia gas being evolved. orgsyn.org Under acidic conditions, the free dicarboxylic acid and an ammonium salt would be formed. This stepwise conversion is a critical pathway in determining the environmental persistence and transformation of the parent compound.
Table 1: Theoretical Hydrolytic Degradation Pathway of this compound
| Step | Reactant | Intermediate Product | Final Product | Byproduct |
| 1 | This compound | 2-(4-(2-Amino-2-oxoethyl)phenyl)acetic acid | - | - |
| 2 | 2-(4-(2-Amino-2-oxoethyl)phenyl)acetic acid | - | 2,2'-(p-Phenylene)diacetic acid | Ammonia/Ammonium ion |
Microbial Biotransformation Research
Microbial action represents a significant route for the degradation of this compound, with enzymes capable of transforming both the nitrile and the carboxylic acid functions.
The biotransformation of the nitrile group is primarily carried out by two classes of enzymes:
Nitrilases: These enzymes catalyze the direct hydrolysis of a nitrile group to a carboxylic acid and ammonia in a single step.
Nitrile Hydratases and Amidases: This is a two-enzyme system where a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid by a co-acting amidase.
Microorganisms, particularly from the genera Rhodococcus, are well-known for their ability to hydrolyze nitriles. nih.gov These enzymatic processes are generally more efficient and selective than chemical hydrolysis. nih.gov
The phenylacetic acid moiety of the molecule is also subject to microbial degradation. The catabolism of phenylacetic acid is a well-studied pathway in many bacteria, such as Escherichia coli. nih.gov The process is typically initiated by the activation of the acid to its coenzyme A (CoA) thioester, phenylacetyl-CoA, which is then further metabolized through a series of enzymatic steps that ultimately cleave the aromatic ring.
The presence of two functional groups susceptible to hydrolysis (the nitrile and the acetic acid group, which is itself a hydrolyzed nitrile) introduces the concept of regioselectivity. Research on structurally similar dinitrile compounds provides critical insights.
A study using the soil bacterium Rhodococcus rhodochrous LL100-21 demonstrated remarkable regioselectivity in the biotransformation of (cyanomethyl)benzonitriles. nih.gov These compounds, like the target molecule, contain both an aromatic nitrile and an aliphatic (cyanomethyl) nitrile. The study found that the selectivity of the enzymatic attack could be controlled by the substrate used to grow the bacteria and induce the necessary enzymes. nih.gov
When grown on benzonitrile or propionitrile , the bacterium's enzymes preferentially hydrolyzed the aromatic nitrile of 4-(cyanomethyl)benzonitrile (B1581026) to produce 4-(cyanomethyl)benzoic acid. nih.gov
Conversely, when grown on acetonitrile (B52724) , the enzymes showed less specificity, indicating the induction of a different set of enzymes. nih.gov
This research strongly suggests that microbial systems could selectively target either the cyanomethyl group or the phenylacetic acid group of this compound, depending on the specific microbial species and environmental conditions. This regioselectivity is crucial as it dictates the nature of the primary transformation products formed in the environment.
Table 2: Examples of Regioselective Microbial Hydrolysis on an Analogous Compound
| Microorganism | Growth Substrate | Target Compound | Preferential Site of Hydrolysis | Primary Product | Reference |
| Rhodococcus rhodochrous LL100-21 | Propionitrile | 4-(Cyanomethyl)benzonitrile | Aromatic Nitrile | 4-(Cyanomethyl)benzoic acid | nih.gov |
| Rhodococcus rhodochrous LL100-21 | Benzonitrile | 4-(Cyanomethyl)benzonitrile | Aromatic Nitrile | 4-(Cyanomethyl)benzoic acid | nih.gov |
Academic Studies on Environmental Fate Modeling (Theoretical, not impact assessment)
Environmental fate models use mathematical equations to predict a chemical's distribution and persistence in the environment. up.ptrsc.org These models integrate a chemical's physical-chemical properties with environmental parameters to simulate its partitioning between air, water, soil, and biota, as well as its transport and degradation. up.pt
For a compound like this compound, theoretical fate modeling presents specific challenges. Standard multimedia models, such as Level III fugacity models, often rely on simple partitioning coefficients like the octanol-water partition coefficient (Kow) to predict environmental distribution. nih.gov However, the carboxylic acid group makes the molecule ionizable. In water at neutral pH, it will exist as a polar anion, a property not well-handled by standard models designed for non-ionizing organic chemicals. rsc.org
Academic research highlights the need for more sophisticated models for polar and ionizable substances. rsc.orgnih.gov Advanced approaches include:
Polyparametric Linear Free Energy Relationships (PP-LFERs): These models use multiple chemical descriptors rather than a single parameter like Kow to provide more accurate predictions of environmental partitioning for polar compounds. nih.gov
pH-Dependent Modeling: Models must account for the varying pH of different environmental compartments (e.g., acidic aerosols vs. alkaline seawater), which will affect the ionization state of the carboxylic acid and thus its partitioning and bioavailability.
Future Research Directions and Emerging Areas in the Study of 2 4 Cyanomethyl Phenyl Acetic Acid
The compound 2-(4-(cyanomethyl)phenyl)acetic acid stands as a versatile intermediate in organic synthesis. Its unique structure, featuring both a carboxylic acid and a nitrile group attached to a phenylacetic acid backbone, presents numerous opportunities for further scientific exploration. Future research is poised to unlock new synthetic methodologies, analytical techniques, and applications by delving deeper into its chemical behavior and properties.
Q & A
Q. What are the standard synthetic routes for 2-(4-(Cyanomethyl)phenyl)acetic acid, and how can reaction yields be optimized?
The synthesis typically involves functionalization of the phenylacetic acid backbone. For example, cyanomethyl groups can be introduced via nucleophilic substitution or coupling reactions. Key factors influencing yield include:
- Reagent selection : Use of potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) for cyanomethylation under inert atmospheres to prevent hydrolysis .
- Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation . Optimization may require iterative adjustments to stoichiometry and catalytic conditions (e.g., palladium catalysts for cross-coupling) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and integration ratios (e.g., distinguishing cyanomethyl protons at δ ~3.5–4.0 ppm) .
- Infrared (IR) Spectroscopy : Peaks at ~2240 cm confirm the nitrile (-CN) group .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for biological studies) and detects trace impurities .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHNO at 191.07 g/mol) .
Q. How do substituent positions on the phenyl ring influence the compound’s chemical reactivity?
- Electron-withdrawing groups (e.g., -CN) para to the acetic acid moiety reduce nucleophilicity at the benzene ring, directing electrophilic substitutions to meta positions .
- Steric effects : Bulky substituents hinder reactions like esterification; however, the cyanomethyl group’s small size allows flexibility in further derivatization .
- Redox sensitivity : The nitrile group can undergo reduction to amines (using LiAlH) or hydrolysis to carboxylic acids under acidic conditions .
Advanced Research Questions
Q. How can this compound be utilized in studying protein-ligand interactions?
The compound’s nitrile group can be modified for photoaffinity labeling :
- Diazirine incorporation : Replace -CN with a trifluoromethyl-diazirine group via substitution to generate a photoreactive probe. Upon UV exposure, the diazirine forms carbenes that covalently bind proximal proteins, enabling interaction mapping .
- Click chemistry : Functionalize the acetic acid moiety with alkyne groups for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorescent tags or biotin for pull-down assays .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Assay standardization : Discrepancies in IC values (e.g., enzyme inhibition) often arise from variations in buffer pH, temperature, or co-solvents (e.g., DMSO). Validate protocols using reference inhibitors and control experiments .
- Metabolic stability testing : Use liver microsomes or hepatocyte models to assess if observed in vitro activity translates to in vivo efficacy, accounting for cytochrome P450-mediated degradation .
- Structural analogs : Synthesize derivatives to isolate the pharmacophore and rule off-target effects .
Q. What are the key considerations for designing in vitro vs. in vivo pharmacological studies with this compound?
- In vitro :
- Solubility: Use phosphate-buffered saline (PBS) with <1% DMSO to avoid cytotoxicity .
- Cell permeability: Assess via Caco-2 monolayer assays; the acetic acid group may limit passive diffusion, necessitating prodrug strategies (e.g., esterification) .
- In vivo :
- Pharmacokinetics: Monitor plasma half-life using LC-MS/MS. The cyanomethyl group may confer metabolic resistance compared to methyl analogs .
- Toxicity: Evaluate hepatotoxicity via serum ALT/AST levels and renal clearance rates in rodent models .
Q. How can mechanistic studies elucidate the compound’s role in modulating neurotransmitter systems?
- Receptor binding assays : Radiolabel the compound with H or C to quantify affinity for GABA or NMDA receptors using autoradiography .
- Electrophysiology : Patch-clamp recordings in neuronal cultures can assess ion channel modulation (e.g., potassium channels) .
- Computational docking : Molecular dynamics simulations predict binding poses in receptor active sites, guiding mutagenesis studies to validate interactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
